molecular formula C15H14N4O2S B5603482 1-(4-methylphenyl)-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea

1-(4-methylphenyl)-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea

Cat. No.: B5603482
M. Wt: 314.4 g/mol
InChI Key: MVWYMFHXBYGLRK-MHWRWJLKSA-N
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Description

1-(4-Methylphenyl)-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group, a 4-methylphenyl group, and a 4-nitrophenyl group

Preparation Methods

The synthesis of 1-(4-methylphenyl)-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted thioureas.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylphenyl)-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, although it is not yet approved for clinical use.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-3-[(E)-(4-chlorophenyl)methylideneamino]thiourea: This compound has a similar structure but with a chlorine atom instead of a nitro group, which may result in different chemical and biological properties.

    1-(4-Methylphenyl)-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea:

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-11-2-6-13(7-3-11)17-15(22)18-16-10-12-4-8-14(9-5-12)19(20)21/h2-10H,1H3,(H2,17,18,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWYMFHXBYGLRK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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